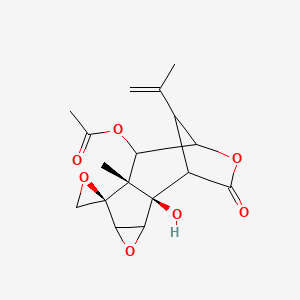
Tutin,6-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tutin,6-acetate is a derivative of tutin, a naturally occurring plant toxin found in the tutu plant (Coriaria species) in New Zealand. Tutin is known for its potent neurotoxic effects, acting as a convulsant and antagonist of the glycine receptor . This compound retains many of the biological properties of tutin, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tutin,6-acetate typically involves the acetylation of tutin. Tutin can be isolated from the tutu plant and then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation at the 6-position of the tutin molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of tutin from plant material, followed by purification and acetylation. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tutin,6-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Tutin,6-acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and as a tool to study glycine receptor function.
Medicine: Explored for its potential therapeutic applications and as a lead compound for drug development.
Industry: Utilized in the development of pesticides and rodenticides due to its neurotoxic properties.
Mécanisme D'action
Tutin,6-acetate exerts its effects primarily by antagonizing the glycine receptor, leading to convulsant activity. It also activates calcineurin, a protein phosphatase involved in various cellular processes. This activation leads to epileptic seizures and other neurotoxic effects . The compound interacts with multiple molecular targets, including NMDA receptors, GABA receptors, and voltage- and Ca²⁺-activated K⁺ channels .
Comparaison Avec Des Composés Similaires
Tutin,6-acetate is chemically and pharmacologically similar to other picrotoxane-type sesquiterpenes such as picrotoxinin and coriamyrtin . These compounds share similar neurotoxic properties and mechanisms of action but differ in their specific molecular structures and biological activities. This compound is unique in its specific acetylation, which can influence its reactivity and interactions with biological targets .
List of Similar Compounds
- Picrotoxinin
- Coriamyrtin
- Picrotin
- Coriatin
Propriétés
Formule moléculaire |
C17H20O7 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
[(2R,6R,7R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate |
InChI |
InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1 |
Clé InChI |
UUEQFDNPPWQXQE-OZKNVAFISA-N |
SMILES isomérique |
CC(=C)C1C2C([C@]3([C@@]4(CO4)C5C([C@]3(C1C(=O)O2)O)O5)C)OC(=O)C |
SMILES canonique |
CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


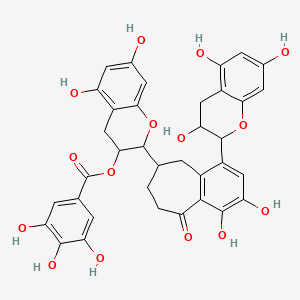
![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)
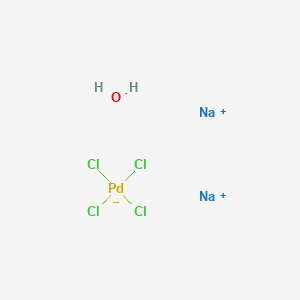
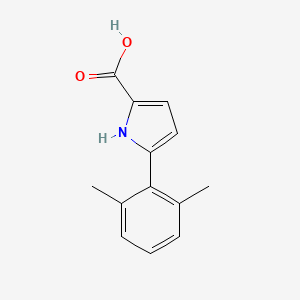
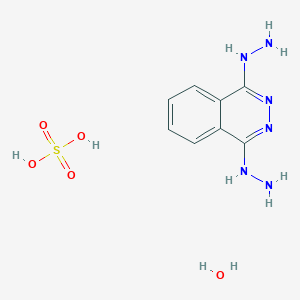
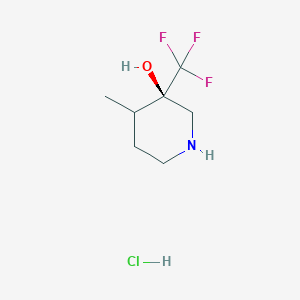

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)
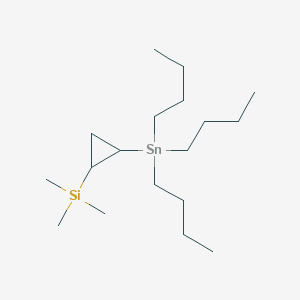
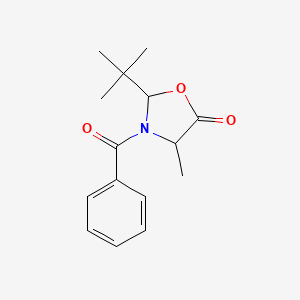
![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
